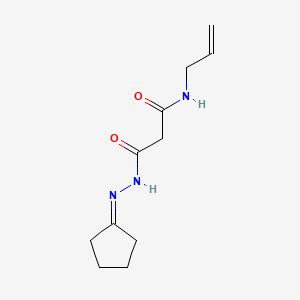
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. Nitrofen belongs to the family of chloroacetanilide herbicides and is known to inhibit the growth of broadleaf weeds and some grasses.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied for its herbicidal properties and has been used in various research applications. It has been used as a tool to study the effects of herbicides on plant growth and development. Nitrofen has also been used to investigate the mode of action of herbicides and their impact on the environment. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been used as a model compound to study the metabolism and toxicity of chloroacetanilide herbicides.
Mecanismo De Acción
Nitrofen acts as a systemic herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Specifically, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. This results in the accumulation of malonyl-CoA, which leads to a reduction in the synthesis of lipids and ultimately, the death of the plant.
Biochemical and Physiological Effects
Nitrofen has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and causes a reduction in the concentration of chlorophyll. Nitrofen also disrupts the normal development of plant cells, leading to the formation of abnormal cell structures. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been shown to induce oxidative stress and damage to plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages and limitations for use in lab experiments. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is highly toxic and must be handled with care. Additionally, its use is limited to controlled laboratory settings due to its potential environmental impact.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide on non-target organisms and the environment. Additionally, the metabolism and toxicity of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide and other chloroacetanilide herbicides are still not fully understood and require further investigation.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is a synthetic herbicide that has been widely used in agriculture for weed control. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. However, its use is limited to controlled laboratory settings due to its potential environmental impact. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, including the development of new herbicides and the investigation of its effects on non-target organisms and the environment.
Métodos De Síntesis
Nitrofen can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with 4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide as a yellow crystalline solid with a melting point of 105-107°C.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-9-12(17)3-8-15(10)23-11(2)16(20)18-13-4-6-14(7-5-13)19(21)22/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKLZHQFCCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)


![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
